molecular formula C10H20O2 B146059 1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol CAS No. 135307-42-5

1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol

Cat. No. B146059
M. Wt: 172.26 g/mol
InChI Key: BMUJUYDQEVJPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol is a synthetic compound with potential applications in scientific research. It is a cyclopropane derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol is not fully understood. However, it is believed to act as a modulator of protein function by binding to specific sites on proteins and altering their activity. The compound has been shown to bind to a variety of proteins, including enzymes and receptors.

Biochemical And Physiological Effects

1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as modulate the activity of certain receptors. The compound has also been shown to have effects on the central nervous system, including sedative and anxiolytic effects.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol in lab experiments is its potential as a tool for studying protein structure and function. The compound has also been shown to have potential as a drug delivery system. However, one limitation of using the compound is its potential for non-specific binding to proteins, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol. One area of research is the development of new synthetic methods for the compound. Another area of research is the characterization of the compound's binding sites on proteins, which could lead to the development of new drugs and therapeutic agents. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on the central nervous system.

Synthesis Methods

1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol can be synthesized using various methods. One of the most common methods involves the reaction of 1-methoxycyclopropane with diisopropylamine in the presence of a Lewis acid catalyst. The resulting product is then treated with methanol and a strong base to yield the final compound. Other methods include the reaction of 1-methoxycyclopropane with diisopropylamine and an alkyl halide in the presence of a palladium catalyst.

Scientific Research Applications

1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol has potential applications in scientific research. It has been studied for its potential as a drug delivery system, as well as its effects on the central nervous system. The compound has also been studied for its potential as a tool for studying the structure and function of proteins.

properties

CAS RN

135307-42-5

Product Name

1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

1-methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol

InChI

InChI=1S/C10H20O2/c1-6(2)8-9(7(3)4)10(8,11)12-5/h6-9,11H,1-5H3

InChI Key

BMUJUYDQEVJPDY-UHFFFAOYSA-N

SMILES

CC(C)C1C(C1(O)OC)C(C)C

Canonical SMILES

CC(C)C1C(C1(O)OC)C(C)C

synonyms

Cyclopropanol, 1-methoxy-2,3-bis(1-methylethyl)- (9CI)

Origin of Product

United States

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